5-[(4-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
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Overview
Description
5-(4-Methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 5-(4-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a triazole derivative under acidic conditions to form the triazolopyridine core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
5-(4-Methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-Methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 5-(4-methoxyanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide include other triazolopyridine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Triazolo[4,3-a]pyrazine derivatives
These compounds share similar core structures but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-(4-methoxyanilino)-11,11-dimethyl-12-oxa-3,4,6-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-8-carbonitrile |
InChI |
InChI=1S/C19H19N5O2/c1-19(2)8-14-15(9-20)17(22-12-4-6-13(25-3)7-5-12)24-11-21-23-18(24)16(14)10-26-19/h4-7,11,22H,8,10H2,1-3H3 |
InChI Key |
SIUPYUICBPZPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C3=NN=CN3C(=C2C#N)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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